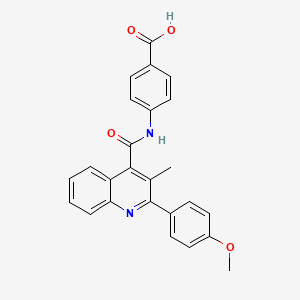

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

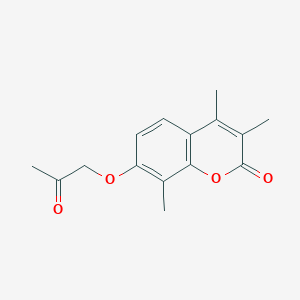

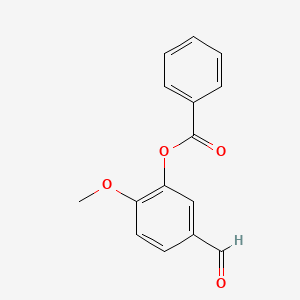

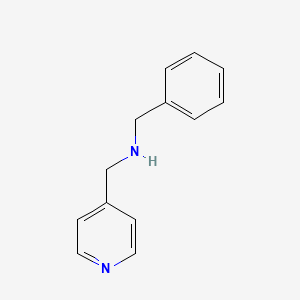

The compound “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” is a complex organic molecule. It contains a benzoic acid group, a methoxyphenyl group, and a quinoline group. These types of compounds are often involved in various biological processes and could potentially have pharmaceutical applications .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the methoxyphenyl group, and the attachment of the benzoic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline ring system is a bicyclic compound that includes a benzene ring fused to a pyridine ring. The methoxyphenyl group would add further complexity to the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The quinoline ring might participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Drug Design and Development

The unique structure of this compound, with a methoxyphenyl group and a quinoline moiety, makes it a candidate for drug design. Its potential to interact with various biological targets can be explored for the development of new pharmaceuticals. The electron-withdrawing methoxy group could enhance the cytotoxic effect, similar to other compounds where such groups have been beneficial .

Material Science

In material science, the compound could be investigated for its properties when incorporated into polymers or coatings. Its stability and solubility in common organic solvents make it suitable for such applications .

Safety and Hazards

As with any chemical compound, handling “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” would require appropriate safety precautions. This might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of complex organic compounds like “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like dna gyrase , which is crucial for bacterial DNA replication

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions could lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

For instance, they can interfere with the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic acids .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it might have good bioavailability

Result of Action

Similar compounds have been found to exhibit significant cytotoxic effects , suggesting that this compound might also have potential anticancer properties

Action Environment

For instance, the compound’s solubility in various solvents suggests that its action might be influenced by the solvent environment

properties

IUPAC Name |

4-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-15-22(24(28)26-18-11-7-17(8-12-18)25(29)30)20-5-3-4-6-21(20)27-23(15)16-9-13-19(31-2)14-10-16/h3-14H,1-2H3,(H,26,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNSVYQEPGSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)